

# Application Notes and Protocols: UCT943 in NSG Mouse Models for Malaria Research

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

#### Introduction

**UCT943** is a preclinical antimalarial candidate identified as a potent inhibitor of Plasmodium phosphatidylinositol 4-kinase (PI4K), a crucial enzyme for parasite development.[1][2] It is a next-generation compound developed from the 2-aminopyridine series, to which the clinical candidate MMV048 also belongs.[3][4] **UCT943** has demonstrated significant activity against multiple stages of the Plasmodium falciparum and Plasmodium vivax life cycles, including asexual blood stages, transmission stages, and liver stages.[3][4][5] Preclinical studies in humanized NOD-scid IL-2Rynull (NSG) mouse models have been instrumental in evaluating its in vivo efficacy.[3][4][6] These application notes provide a comprehensive overview of the reported dosages, experimental protocols, and relevant signaling pathways for the use of **UCT943** in NSG mouse models of P. falciparum infection.

# Data Presentation In Vivo Efficacy of UCT943 in P. falciparum-Infected NSG Mouse Model



| Parameter                                | Value      | Species/Strain               | Administration                        | Reference |
|------------------------------------------|------------|------------------------------|---------------------------------------|-----------|
| ED <sub>90</sub>                         | 0.25 mg/kg | P. falciparum in<br>NSG mice | Oral (p.o.), once<br>daily for 4 days | [6][7]    |
| ED <sub>90</sub> (MMV048 for comparison) | 0.57 mg/kg | P. falciparum in<br>NSG mice | Oral (p.o.)                           | [6]       |

## In Vivo Efficacy of UCT943 in P. berghei-Infected Mouse

| NA  |    | اما | ı |
|-----|----|-----|---|
| IVI | UU |     | ı |

| Dosage           | Efficacy                                     | Mean<br>Survival<br>Days (MSD) | Mouse<br>Strain | Administrat<br>ion                  | Reference |
|------------------|----------------------------------------------|--------------------------------|-----------------|-------------------------------------|-----------|
| 10 mg/kg         | >99.9% parasitemia reduction, cured all mice | >30 days                       | Not specified   | Oral (p.o.),<br>daily for 4<br>days | [6][7]    |
| 3 mg/kg          | 99% parasitemia reduction, no complete cure  | 10 days                        | Not specified   | Oral (p.o.),<br>daily for 4<br>days | [6][7]    |
| ED <sub>90</sub> | 1.0 mg/kg                                    | Not<br>applicable              | Not specified   | Oral (p.o.)                         | [6][7]    |

### **Experimental Protocols**

# Protocol 1: In Vivo Efficacy Assessment of UCT943 in a P. falciparum-Infected NSG Mouse Model

This protocol is adapted from methodologies described in preclinical studies of **UCT943**.[5][6] [7]

1. Animal Model and Human Erythrocyte Engraftment:



- Use immunodeficient NOD-scid IL-2Rynull (NSG) mice.
- Engraft the mice with human erythrocytes to support the growth of P. falciparum. This is a critical step as P. falciparum primarily infects human red blood cells.
- 2. Parasite Infection:
- Infect the humanized NSG mice with a specified strain of P. falciparum.
- 3. Drug Preparation and Administration:
- Prepare UCT943 for oral administration. A formulation in 20% SBE-β-CD in saline has been described for delivering a clear solution.[7] Alternatively, a suspension in a vehicle like corn oil can be used.[7]
- Administer **UCT943** orally (p.o.) to the infected mice. Dosing regimens may vary, but a oncedaily administration for four consecutive days has been reported.[7]
- Include a vehicle control group and potentially a positive control group with a known antimalarial drug (e.g., MMV048).
- 4. Monitoring Parasitemia:
- Monitor the percentage of infected red blood cells (parasitemia) daily by collecting a small blood sample from the tail vein and analyzing it via flow cytometry or microscopic examination of Giemsa-stained blood smears.
- 5. Data Analysis:
- Calculate the 90% effective dose (ED<sub>90</sub>), which is the dose required to inhibit parasite growth by 90% compared to the vehicle-treated control group.

# Signaling Pathways and Experimental Workflows Signaling Pathway of UCT943 in Plasmodium

**UCT943** targets the Plasmodium phosphatidylinositol 4-kinase (PfPI4K).[1][2] This enzyme is involved in the synthesis of phosphatidylinositol 4-phosphate (PI4P), a key lipid in vesicular



trafficking. Inhibition of PfPI4K disrupts essential membrane trafficking events, likely at the Golgi apparatus, which is vital for parasite survival and proliferation.[1][8]



Click to download full resolution via product page

Caption: UCT943 inhibits PfPI4K, disrupting parasite survival.

### **Experimental Workflow for In Vivo Efficacy Testing**

The following diagram illustrates the typical workflow for assessing the in vivo efficacy of **UCT943** in an NSG mouse model.





Click to download full resolution via product page

Caption: Workflow for **UCT943** efficacy testing in NSG mice.



Disclaimer: **UCT943** was withdrawn from preclinical development due to toxicity concerns.[1] Researchers should be aware of this and take appropriate safety precautions. These notes are for informational purposes for research applications and are based on published preclinical data.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. UCT943 | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. UCT-943 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 3. researchgate.net [researchgate.net]
- 4. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. UCT943, a Next-Generation Plasmodium falciparum PI4K Inhibitor Preclinical Candidate for the Treatment of Malaria PMC [pmc.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. PI4-kinase and PfCDPK7 signaling regulate phospholipid biosynthesis in Plasmodium falciparum PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: UCT943 in NSG Mouse Models for Malaria Research]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15619827#uct943-dosage-for-nsg-mouse-model-experiments]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide



accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com